[1,2]Oxazolo[3,4-C]quinoline
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Overview
Description
Isoxazolo[3,4-c]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes an isoxazole ring and a quinoline ring. The unique structural features of isoxazolo[3,4-c]quinoline contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazolo[3,4-c]quinoline can be synthesized through various synthetic routes. One common method involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (TBN) as the radical initiator and source of N–O. This method forms new C–N, C–C, and C–O bonds via sequence nitration and annulation in a one-pot process .
Industrial Production Methods: While specific industrial production methods for isoxazolo[3,4-c]quinoline are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of metal-free conditions and broad substrate scope further enhances its feasibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[3,4-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and isoxazole derivatives, each with distinct biological and chemical properties.
Scientific Research Applications
Isoxazolo[3,4-c]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique structural features make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoxazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, as a TDP2 inhibitor, it selectively inhibits the enzyme’s activity, leading to the accumulation of DNA damage in cancer cells . This inhibition disrupts the DNA repair process, making cancer cells more susceptible to chemotherapeutic agents.
Comparison with Similar Compounds
Isoxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.
Quinoline: A nitrogenous base with a fused benzene and pyridine ring.
Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring.
Uniqueness: Isoxazolo[3,4-c]quinoline stands out due to its fused isoxazole and quinoline rings, which confer unique biological activities and chemical properties. Its ability to inhibit TDP2 selectively at sub-micromolar concentrations highlights its potential as a therapeutic agent .
Properties
CAS No. |
232-94-0 |
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Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2]oxazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H |
InChI Key |
PPWRLAMDBATQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CON=C3C=N2 |
Origin of Product |
United States |
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